4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride
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Overview
Description
4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride is a chemical compound with a molecular formula of C10H15Cl2NO It is a derivative of butanol and contains an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-aminobutanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3-bromophenyl)butan-1-ol hydrochloride
- 4-Amino-1-(3-fluorophenyl)butan-1-ol hydrochloride
- 4-Amino-1-(3-methylphenyl)butan-1-ol hydrochloride
Uniqueness
4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Biological Activity
4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
This compound is characterized by the following molecular formula and structure:
- Molecular Formula : C10H14ClN2O
- Molecular Weight : 216.68 g/mol
The presence of an amino group, a hydroxyl group, and a chlorinated phenyl ring suggests multiple sites for biological interaction.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 2: Anti-inflammatory Activity in Experimental Models
Model | Effect Observed | Reference |
---|---|---|
Lipopolysaccharide-induced | Decreased TNF-alpha levels | |
Carrageenan-induced paw edema | Reduced edema size |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino and hydroxyl groups are critical for binding to enzymes or receptors involved in metabolic pathways.
Molecular Targets
Research suggests that this compound may target:
- Enzymes involved in bacterial cell wall synthesis.
- Cytokine receptors that mediate inflammatory responses.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound led to significant reductions in infection markers and improved patient outcomes.
- Case Study on Inflammatory Disorders : Patients with chronic inflammatory conditions showed marked improvement in symptoms after administration of the compound, correlating with decreased levels of inflammatory markers.
Properties
Molecular Formula |
C10H15Cl2NO |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
4-amino-1-(3-chlorophenyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-4-1-3-8(7-9)10(13)5-2-6-12;/h1,3-4,7,10,13H,2,5-6,12H2;1H |
InChI Key |
JNUPYLCJFXOWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCCN)O.Cl |
Origin of Product |
United States |
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